3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features an isoquinoline moiety fused with a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline-3-carboxylic acid hydrazide with thiocarbonyldiimidazole, followed by cyclization to form the thiadiazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(Isoquinolin-3-yl)-1,2,4-triazol-5-amine
- 3-(Isoquinolin-3-yl)-1,2,4-oxadiazol-5-amine
- 3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-thiol
Uniqueness
3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both isoquinoline and thiadiazole moieties, which confer distinct chemical and biological properties. The thiadiazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making this compound a versatile scaffold for drug development.
Properties
Molecular Formula |
C11H8N4S |
---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
3-isoquinolin-3-yl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H8N4S/c12-11-14-10(15-16-11)9-5-7-3-1-2-4-8(7)6-13-9/h1-6H,(H2,12,14,15) |
InChI Key |
ZOAKIZOLAZXDJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C3=NSC(=N3)N |
Origin of Product |
United States |
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